molecular formula C24H24N2O5S B2515584 1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-phenoxyphenyl)sulfonylpiperazine CAS No. 670272-29-4

1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-phenoxyphenyl)sulfonylpiperazine

Cat. No. B2515584
CAS RN: 670272-29-4
M. Wt: 452.53
InChI Key: RCNZRBLXAWEJTD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzhydrylpiperazine derivatives, including those with sulfonyl groups, has been explored in various studies. For instance, the synthesis of 1-(substitutedbenzoyl)-4-benzhydrylpiperazine and 1-[(substitutedphenyl)sulfonyl]-4-benzhydrylpiperazine derivatives has been reported, with a focus on their cytotoxic activities against different cancer cell lines . Although the compound of interest, 1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-phenoxyphenyl)sulfonylpiperazine, is not directly synthesized in these studies, the methodologies used for synthesizing similar sulfonylpiperazine derivatives could be relevant. The synthesis of sulfones, which are key intermediates in the synthesis of sulfonylpiperazine derivatives, has been demonstrated using the Julia-Kocienski olefination reaction, which could potentially be applied to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of sulfonylpiperazine derivatives is characterized by the presence of a sulfonyl group attached to a piperazine ring. The molecular structure of the compound of interest would include a benzodioxolylmethyl group and a phenoxyphenyl group attached to the sulfonylpiperazine core. The molecular interactions and the stereochemistry of such compounds are crucial for their biological activity, as seen in the case of factor Xa inhibitors, where the incorporation of specific side chains on the piperazine nucleus enhances binding affinity .

Chemical Reactions Analysis

The chemical reactivity of sulfonylpiperazine derivatives can be influenced by the substituents on the piperazine ring and the nature of the sulfonyl group. For example, the cytotoxic activity of 1-(1-benzoylindoline-5-sulfonyl)-4-phenylimidazolidinones suggests that the sulfonyl group plays a significant role in the compound's interaction with biological targets . The Julia-Kocienski olefination reaction, which involves sulfones, could be a key reaction in modifying the chemical structure of sulfonylpiperazine derivatives to enhance their biological activity or to create new analogs .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonylpiperazine derivatives, such as solubility, stability, and bioavailability, are important for their potential therapeutic applications. For instance, the low oral bioavailability of certain N,N-dialkylated benzamidines and benzhydrylpiperazine derivatives has been noted, which could impact their development as drugs . The cytotoxic activities of benzhydrylpiperazine derivatives against various cancer cell lines indicate that these compounds have promising biological properties, although their physical properties were not explicitly discussed .

Scientific Research Applications

Synthesis and Biological Applications

  • Development of Adenosine A2B Receptor Antagonists : A study developed a new method for preparing sulfonamides, crucial for producing potent adenosine A2B receptor antagonists. This research emphasized the significance of such compounds in enhancing receptor affinity and selectivity, indicating potential applications in treating diseases related to adenosine A2B receptors (Luo Yan et al., 2006).

  • Cytotoxic Activities Against Cancer Cell Lines : Another study focused on the synthesis of benzhydrylpiperazine derivatives, including sulfonamide structures, to evaluate their in vitro cytotoxic activities against various cancer cell lines. This highlights the compound's relevance in developing new anticancer agents (E. E. Gurdal et al., 2013).

  • Novel Antidepressant Development : The metabolic pathways of a novel antidepressant, Lu AA21004, involving derivatives similar to the target compound, were elucidated. This study is crucial for understanding the drug's pharmacokinetics and optimizing its therapeutic efficacy (Mette G. Hvenegaard et al., 2012).

Chemical Synthesis and Optimization

  • Advancements in Sulfonamide Synthesis : Research demonstrated advancements in the synthesis of sulfonamides, providing new pathways for creating substances with high potency and selectivity for specific biological targets. This includes the exploration of novel synthetic methods that improve yield and effectiveness of the resulting compounds (D. A. Alonso et al., 2005).

  • Exploration of Microbial Degradation Pathways : A unique study identified microbial strategies to eliminate sulfonamide antibiotics, highlighting the environmental persistence and resistance issues associated with these compounds. This research provides insights into biodegradation processes that can mitigate environmental impacts (B. Ricken et al., 2013).

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(4-phenoxyphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c27-32(28,22-9-7-21(8-10-22)31-20-4-2-1-3-5-20)26-14-12-25(13-15-26)17-19-6-11-23-24(16-19)30-18-29-23/h1-11,16H,12-15,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNZRBLXAWEJTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-phenoxyphenyl)sulfonylpiperazine

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